Fsdd1I

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

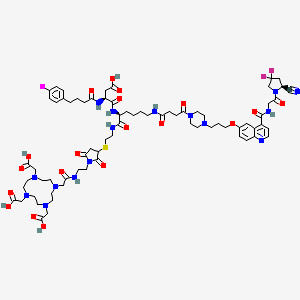

Fsdd1I is an albumin-binding fibroblast activation protein ligand. This compound can be labeled with gallium-68 and lutetium-177 for single photon emission computed tomography imaging . It is primarily used in scientific research, particularly in the fields of immunology and inflammation .

Análisis De Reacciones Químicas

Fsdd1I undergoes various chemical reactions, including labeling with gallium-68 and lutetium-177 . These reactions are essential for its application in single photon emission computed tomography imaging. The compound’s structure allows it to bind with albumin and fibroblast activation protein, facilitating its use in imaging techniques .

Aplicaciones Científicas De Investigación

Fsdd1I has several scientific research applications:

Chemistry: Used as a ligand in various chemical reactions and studies.

Biology: Helps in studying fibroblast activation protein and its role in different biological processes.

Industry: Employed in the development of new imaging agents and diagnostic tools.

Mecanismo De Acción

Fsdd1I exerts its effects by binding to albumin and fibroblast activation protein . This binding facilitates its use in imaging techniques, allowing for precise tumor staging, characterization, and detection . The molecular targets and pathways involved include the fibroblast activation protein and albumin-binding sites .

Comparación Con Compuestos Similares

Fsdd1I is unique due to its ability to bind with both albumin and fibroblast activation protein. Similar compounds include Fsdd0I and Fsdd3I, which are also used for imaging fibroblast activation protein . this compound stands out due to its specific binding properties and effectiveness in single photon emission computed tomography imaging .

Propiedades

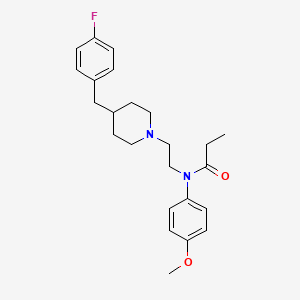

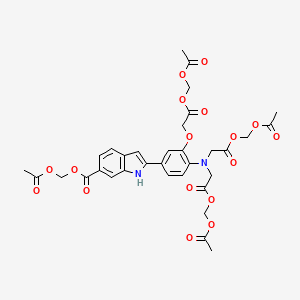

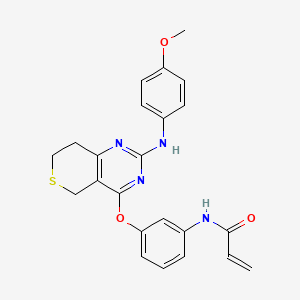

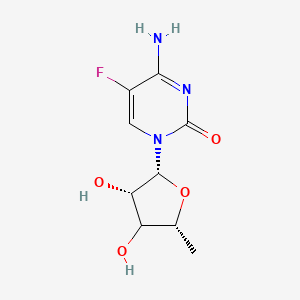

Fórmula molecular |

C72H97F2IN16O19S |

|---|---|

Peso molecular |

1687.6 g/mol |

Nombre IUPAC |

(3S)-4-[[(2S)-6-[[4-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-4-oxobutanoyl]amino]-1-[2-[2,5-dioxo-1-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethyl]pyrrolidin-3-yl]sulfanylethylamino]-1-oxohexan-2-yl]amino]-3-[4-(4-iodophenyl)butanoylamino]-4-oxobutanoic acid |

InChI |

InChI=1S/C72H97F2IN16O19S/c73-72(74)40-50(41-76)91(47-72)63(97)42-81-68(106)52-16-18-77-54-13-12-51(37-53(52)54)110-35-4-21-84-31-33-89(34-32-84)61(95)15-14-58(92)78-17-2-1-6-55(83-70(108)56(38-64(98)99)82-59(93)7-3-5-48-8-10-49(75)11-9-48)69(107)80-20-36-111-57-39-62(96)90(71(57)109)22-19-79-60(94)43-85-23-25-86(44-65(100)101)27-29-88(46-67(104)105)30-28-87(26-24-85)45-66(102)103/h8-13,16,18,37,50,55-57H,1-7,14-15,17,19-36,38-40,42-47H2,(H,78,92)(H,79,94)(H,80,107)(H,81,106)(H,82,93)(H,83,108)(H,98,99)(H,100,101)(H,102,103)(H,104,105)/t50-,55-,56-,57?/m0/s1 |

Clave InChI |

OFJWGXMCPVRJFO-QHOCKTQCSA-N |

SMILES isomérico |

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CCC(=O)NCCCC[C@@H](C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I |

SMILES canónico |

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CCC(=O)NCCCCC(C(=O)NCCSC5CC(=O)N(C5=O)CCNC(=O)CN6CCN(CCN(CCN(CC6)CC(=O)O)CC(=O)O)CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)CCCC7=CC=C(C=C7)I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cycloheptyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12407689.png)

![2-[(E,3Z)-3-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]indol-1-ium-5-sulfonate](/img/structure/B12407704.png)

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate](/img/structure/B12407718.png)

![1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea](/img/structure/B12407739.png)